molecular formula C12H12Cl2N2O2S B273432 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B273432
M. Wt: 319.2 g/mol
InChI Key: XIUARFANZMERHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMSO and is used as a solvent in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a reducing agent in certain reactions. Furthermore, it has been shown to have antimicrobial activity against various bacterial strains.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against various bacterial strains. It has also been shown to have anti-inflammatory activity in certain animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its solubility in various organic solvents, its stability under various reaction conditions, and its availability in the market. The limitations of using this compound include its potential toxicity and its limited use in biological systems.

Future Directions

For research include the study of its potential applications in drug discovery and the development of new synthetic methods for its preparation.

Synthesis Methods

The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has various applications in scientific research. It is used as a solvent in various chemical reactions, particularly in the field of organic chemistry. It is also used as a reagent in the synthesis of various compounds. Furthermore, it is used as a starting material in the synthesis of other bioactive compounds. It has also been used as a reference standard in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C12H12Cl2N2O2S/c1-7-6-8(2)16(15-7)19(17,18)11-5-4-10(13)9(3)12(11)14/h4-6H,1-3H3

InChI Key

XIUARFANZMERHN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl)C

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl)C

Origin of Product

United States

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